Lufenuron

Catalog No.
S533770
CAS No.
103055-07-8
M.F
C17H8Cl2F8N2O3
M. Wt
511.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lufenuron

Addressing the failure of adulticides to prevent flea reinfestation, Lufenuron inhibits chitin synthesis, blocking egg hatching and larval molting. Its high lipophilicity (log P ~5.12) enables adipose storage and sustained 30-day systemic ovicidal release. Also effective in termite baits and rainfast crop protection. Bulk stock available for global delivery.

CAS Number

103055-07-8

Product Name

Lufenuron

IUPAC Name

N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C17H8Cl2F8N2O3

Molecular Weight

511.1 g/mol

InChI

InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)

InChI Key

PWPJGUXAGUPAHP-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

fluphenacur;(rs)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxyl)phenyl]3-(2,6-difluorobenzoyl)urea;cga-184,699;LUFENURON;Benzamide, N-2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylaminocarbonyl-2,6-difluoro-;lufenuron (bsi,iso,inn);(RS)-1-[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea;N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F

The exact mass of the compound Lufenuron is 509.9784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759097. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g

Lufenuron (CAS: 103055-07-8) is a highly lipophilic (log P ~5.12) benzoylphenylurea (BPU) insect growth regulator (IGR) that acts as a potent inhibitor of chitin synthesis [1]. Unlike neurotoxic insecticides, lufenuron specifically disrupts the polymerization of N-acetylglucosamine into chitin, preventing molting in larvae and exhibiting profound ovicidal effects [2]. Its extremely low water solubility (<0.06 mg/L) and high affinity for organic matrices make it a critical active pharmaceutical ingredient (API) in veterinary medicine for sustained flea control, as well as an essential agricultural and structural pest control agent where long-term environmental persistence and rainfastness are required [3].

Procurement Fit

1 Chitin synthesis inhibition research — supports larvicidal and ovicidal endpoint studies in lepidopteran models
2 Veterinary systemic application context — lipophilic depot formation supports long-duration flea-control research
3 Agricultural pest management research — reported field suppression profiles support IPM rotation study design

Substituting lufenuron with first-generation BPUs (like diflubenzuron) or neurotoxic adulticides (like spinosad or fipronil) fundamentally alters product performance and life-cycle control [1]. While adulticides provide rapid knockdown, they fail to prevent the emergence of subsequent pest generations, leading to rebound infestations[2]. Conversely, while other BPUs share the chitin-inhibition mechanism, lufenuron's specific halogenation pattern (containing a hexafluoropropoxy group) confers superior lipophilicity and metabolic stability. This allows lufenuron to be stored in host adipose tissue for prolonged systemic release in veterinary applications, or to resist environmental degradation and aqueous wash-off in agricultural settings, capabilities that less lipophilic analogs cannot reliably match [3].

Substitution Risk

This product

Lufenuron

High log P and fluorination pattern support adipose partitioning and extended duration; larvicidal potency is species-dependent and may shift across pest strains.

Potential substitute

Other benzoylurea CSIs

Diflubenzuron, triflumuron, or hexaflumuron may exhibit lower lipophilicity and divergent target-species potency; species-specific LC50 ranking may not transfer directly.

Potential substitute

Topical adulticides

Fipronil or imidacloprid provide rapid adult flea kill but lack ovicidal action; depot-based duration of action may not be replicated without systemic administration.

Potential substitute

Emamectin benzoate

Chloride channel activator with higher field suppression; mode-of-action mismatch may limit rotation design if lufenuron's IRAC Group 15 target is required.

Flea Egg Viability Suppression in Veterinary Formulations

In a 90-day in vivo comparative study on dogs infested with the KS1 strain of cat fleas, lufenuron demonstrated absolute life-cycle disruption compared to the neurotoxic adulticide spinosad [1]. While spinosad-treated subjects permitted significant adult flea emergence from collected eggs between monthly doses, lufenuron completely halted viable egg production [1]. This absolute ovicidal efficacy is driven by lufenuron's systemic accumulation and deposition into the eggs by treated female fleas, preventing chitin formation in the developing embryos [1].

Evidence DimensionAdult flea emergence from collected eggs over 90 days
Target Compound Data0% emergence (100% ovicidal efficacy)
Comparator Or BaselineSpinosad (20.3% to 49.2% emergence on collection days 30-90)
Quantified DifferenceComplete suppression by lufenuron vs. up to 49.2% failure rate in life-cycle disruption for spinosad
ConditionsIn vivo canine model, oral administration, 90-day evaluation, Ctenocephalides felis (KS1 strain)

Procurement of lufenuron is essential for formulators developing preventative or life-cycle-breaking veterinary products, as adulticides alone cannot stop environmental re-infestation.

Potency vs. diflubenzuron & triflumuron
Head-to-head
LC50 1.47 mg/L vs. 3.78 mg/L (diflubenzuron) and 81.40 mg/L (triflumuron). ~2.6× and ~55× higher potency in this model.
Supports species-specific potency screening; reported rank within tested set.
4th instar S. littoralis lab strain, 48 h. Field-strain ranking may differ.

Termite Colony Eradication in Baiting Systems

Lufenuron exhibits significantly higher field efficacy in structural pest baiting systems compared to first-generation BPUs like diflubenzuron [1]. In field trials evaluating monitoring-based control techniques, 0.1% diflubenzuron baits failed to significantly impact Coptotermes formosanus colonies over a two-year period [1]. In contrast, the subsequent application of 0.25% lufenuron baits to the same resistant colonies resulted in complete eradication within one month, demonstrating lufenuron's superior lethality and population-level impact on subterranean termites [1].

Evidence DimensionTermite colony eradication time
Target Compound Data0.25% Lufenuron bait (Eradication within 1 month)
Comparator Or Baseline0.1% Diflubenzuron bait (No significant effect after >2 years)
Quantified DifferenceRapid complete eradication vs. long-term failure
ConditionsField application, Coptotermes formosanus and Reticulitermes flavipes colonies

For manufacturers of structural pest control baits, lufenuron provides a reliable, definitive colony-elimination active ingredient where older BPUs fail to achieve critical mortality thresholds.

Potency vs. hexaflumuron in potato beetle
Head-to-head
LC50 27.30 mg/L vs. 0.79 mg/L (hexaflumuron). Lufenuron ~34.5× less potent at LC50; LC90 trend remains consistent.
Species-dependent potency; supports endpoint comparison for L. decemlineata.
Lab bioassay. Potency ranking may not translate to field conditions.

Lipophilicity Driving Rainfastness and Persistence

Lufenuron's molecular structure, featuring highly fluorinated aromatic rings, results in extreme lipophilicity and exceptionally low aqueous solubility [1]. With a log P of 5.12 and water solubility below 0.06 mg/L, lufenuron strongly adsorbs to plant cuticles and organic matrices [2]. Comparative residue analyses demonstrate that while pesticides with lower log P values (e.g., azoxystrobin, log P ~2.5) are easily removed by aqueous washing or boiling, lufenuron residues remain highly stable and bound to the substrate [3]. This physicochemical profile dictates that lufenuron is highly rainfast in agricultural applications but requires specialized lipophilic solvents, oil-in-water emulsions, or solid dispersion techniques for successful formulation [3].

Evidence DimensionLipophilicity (Log P) and aqueous wash-off resistance
Target Compound DataLog P = 5.12; Solubility = ~0.046 mg/L (High persistence during washing/boiling)
Comparator Or BaselineAzoxystrobin (Log P = 2.5; 66.2% reduction via aqueous washing)
Quantified Difference>2.5 log unit difference in lipophilicity resulting in minimal aqueous wash-off for lufenuron
ConditionsPhysicochemical profiling and agricultural residue removal assays (running water / heat treatment)

Formulators must select lufenuron when extreme rainfastness and prolonged foliar or environmental persistence are required, though it demands advanced non-aqueous or suspension formulation strategies.

Field efficacy vs. emamectin benzoate
Head-to-head
70–90% larval suppression vs. 90.5–98.8% (emamectin benzoate) and 25–52% (biopesticides).
Supports IPM rotation context; reported dose-dependent field response.
S. frugiperda in maize, Egypt. Multi-season data; context-dependent suppression.
Sustained plasma levels
Class-level
Injectable: ≥6 months in cats. Oral: ~30 days in dogs. Reported depot-based duration.
Supports systemic duration-of-action study design; formulation-dependent profile.
Lipophilic adipose depot mechanism; individual pharmacokinetic variability expected.
Resistance profile vs. other CSIs
Context-dependent
Low toxicity index and high resistance ratio reported for S. frugiperda field strain; diflubenzuron and hexaflumuron showed higher sensitivity.
Supports resistance-monitoring study design; rotation strategy context only.
Single field strain. Source-specific review recommended before procurement.

Veterinary Preventative Formulations

Ideal for oral chewables or long-acting injectables for dogs and cats, where lufenuron's high log P allows it to be stored in adipose tissue and slowly released into the bloodstream, providing 30-day to 6-month ovicidal protection against fleas [1].

Combination Adulticide/IGR Therapeutics

The perfect synergistic partner for fast-acting neurotoxins like nitenpyram or spinosad. Lufenuron covers the ovicidal/larvicidal gap that adulticides leave behind, ensuring comprehensive life-cycle eradication [2].

Structural Termite Baiting Systems

The preferred active ingredient for subterranean termite baits, as it effectively eradicates colonies that have proven resistant or unresponsive to older chitin synthesis inhibitors like diflubenzuron [3].

Rainfast Agricultural Insecticides

Chosen for crop protection against lepidopteran pests where high environmental persistence and resistance to rain wash-off are required, leveraging its strong adsorption to plant cuticles[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fall armyworm IPM field research
IRAC Group 15 rotation context
Suppression-rate endpoint validation vs. emamectin benzoate and biopesticides
Long-duration systemic flea-control studies
Lipophilic depot-based duration profile
Plasma-concentration monitoring over ≥6 months; ovicidal endpoint confirmation
Lepidopteran screening in specialty crops
Species-specific larvicidal potency ranking
LC50 endpoint review across lab and field strains; beneficial-arthropod impact assessment
Sustained-release formulation research
High log P and tissue half-life characteristics
Microcapsule or seed-treatment release kinetics; early-season residual-activity validation

XLogP3

6.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

509.9784228 Da

Monoisotopic Mass

509.9784228 Da

Heavy Atom Count

32

Density

1.631±0.06 g/cm3(Predicted)

LogP

5.12 (LogP)

Appearance

Solid powder

Melting Point

166.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4629851K7Q
1R754M4918
9CR45YMS74

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

130841-22-4
130841-26-8
103055-07-8

Wikipedia

Lufenuron

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
INSECTICIDE; -> JECFA Functional Classes
Veterinary substances, Acaricides, Insecticides
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
Environmental transformation -> Pesticides (parent, predecessor)
1: Breijo M, Isnardi F, Brauer M, Schenker R, Ferrari M, Ferreira AM. An insect growth inhibitor--lufenuron--enhances albendazole activity against hydatid cyst. Vet Parasitol. 2011 Sep 27;181(2-4):341-4. doi: 10.1016/j.vetpar.2011.04.011. Epub 2011 Apr 15. PubMed PMID: 21592667.
2: Wang C, Henderson G, Gautam BK, Chen X. Lethal and sublethal effects of lufenuron on the Formosan subterranean termite (Isoptera: Rhinotermitidae). J Econ Entomol. 2014 Aug;107(4):1573-81. PubMed PMID: 25195450.
3: Dong B, Zhao Q, Hu J. Dissipation kinetics of emamectin benzoate and lufenuron residues in cabbage grown under field conditions. Environ Monit Assess. 2015 Dec;187(12):765. DOI: 10.1007/s10661-015-4989-1. Epub 2015 Nov 20. PubMed PMID: 26590145.
4: Wang C, Henderson G, Gautam BK. Lufenuron suppresses the resistance of Formosan subterranean termites (Isoptera: Rhinotermitidae) to entomopathogenic bacteria. J Econ Entomol. 2013 Aug;106(4):1812-8. PubMed PMID: 24020297.
5: Fonseca AP, Marques EJ, Torres JB, Silva LM, Siqueira HÁ. Lethal and sublethal effects of lufenuron on sugarcane borer Diatraea flavipennella and its parasitoid Cotesia flavipes. Ecotoxicology. 2015 Nov;24(9):1869-79. doi: 10.1007/s10646-015-1523-8. Epub 2015 Aug 7. PubMed PMID: 26250937.
6: do Nascimento AR, Fresia P, Cônsoli FL, Omoto C. Comparative transcriptome analysis of lufenuron-resistant and susceptible strains of Spodoptera frugiperda (Lepidoptera: Noctuidae). BMC Genomics. 2015 Nov 21;16:985. doi: 10.1186/s12864-015-2183-z. PubMed PMID: 26589731; PubMed Central PMCID: PMC4654862.
7: Khajepour S, Izadi H, Asari MJ. Evaluation of two formulated chitin synthesis inhibitors, hexaflumuron and lufenuron against the raisin moth, Ephestia figulilella. J Insect Sci. 2012;12:102. doi: 10.1673/031.012.10201. PubMed PMID: 23425138; PubMed Central PMCID: PMC3605030.
8: Salokhe SG, Deshpande SG, Mukherjee SN. Evaluation of the insect growth regulator Lufenuron (Match®) for control of Aedes aegypti by simulated field trials. Parasitol Res. 2012 Sep;111(3):1325-9. doi: 10.1007/s00436-012-2968-9. Epub 2012 May 26. PubMed PMID: 22638920.
9: Chang CL, Geib S, Cho IK, Li QX, Stanley D. Dietary lufenuron reduces egg hatch and influences protein expression in the fruit fly Bactrocera latifrons (Hendel). Arch Insect Biochem Physiol. 2014 Aug;86(4):193-208. doi: 10.1002/arch.21169. Epub 2014 Apr 21. PubMed PMID: 24753137.
10: Malhat F, Almaz M, Arief M, El-Din K, Fathy M. Residue, and dissipation dynamics of lufenuron in tomato fruit using QuEChERS methodology. Bull Environ Contam Toxicol. 2012 Nov;89(5):1037-9. doi: 10.1007/s00128-012-0823-4. Epub 2012 Sep 11. PubMed PMID: 22965335.
11: Rafaela Leão Soares P, Lucas Corrêa de Andrade A, Pinheiro Santos T, Caroline Barros Lucas da Silva S, Freitas da Silva J, Rodrigues Dos Santos A, Hugo Lima da Silva Souza E, Magliano da Cunha F, Wanderley Teixeira V, Sales Cadena MR, Bezerra de Sá F, Bezerra de Carvalho Júnior L, Gonçalves Cadena P. Acute and chronic toxicity of the benzoylurea pesticide, lufenuron, in the fish, Colossoma macropomum. Chemosphere. 2016 Oct;161:412-421. doi: 10.1016/j.chemosphere.2016.07.033. Epub 2016 Jul 21. PubMed PMID: 27448754.
12: Brock TC, Bas DA, Belgers JD, Bibbe L, Boerwinkel MC, Crum SJ, Diepens NJ, Kraak MH, Vonk JA, Roessink I. Effects of sediment-spiked lufenuron on benthic macroinvertebrates in outdoor microcosms and single-species toxicity tests. Aquat Toxicol. 2016 Aug;177:464-75. doi: 10.1016/j.aquatox.2016.06.021. Epub 2016 Jun 27. PubMed PMID: 27414482.
13: Likas DT, Tsiropoulos NG. Fate of three insect growth regulators (IGR) insecticides (flufenoxuron, lufenuron and tebufenozide) in grapes following field application and through the wine-making process. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2011 Feb;28(2):189-97. doi: 10.1080/19440049.2010.542184. PubMed PMID: 21318916.
14: Haverty MI, Tabuchi RL, Vargo EL, Cox DL, Nelson LJ, Lewis VR. Response of Reticulitermes Hesperus (Isoptera: Rhinotermitidae) colonies to baiting with lufenuron in northern California. J Econ Entomol. 2010 Jun;103(3):770-80. PubMed PMID: 20568623.
15: Mancianti F, Dabizzi S, Nardoni S. A lufenuron pre-treatment may enhance the effects of enilconazole or griseofulvin in feline dermatophytosis? J Feline Med Surg. 2009 Feb;11(2):91-5. DOI: 10.1016/j.jfms.2008.05.006. Epub 2008 Aug 5. PubMed PMID: 18684653.
16: Hanafi A, Garau VL, Caboni P, Sarais G, Cabras P. Minor crops for export: a case study of boscalid, pyraclostrobin, lufenuron and lambda-cyhalothrin residue levels on green beans and spring onions in Egypt. J Environ Sci Health B. 2010 Aug;45(6):493-500. doi: 10.1080/03601234.2010.493466. PubMed PMID: 20574869.
17: Wilson TG, Cryan JR. Lufenuron, a chitin-synthesis inhibitor, interrupts the development of Drosophila melanogaster. J Exp Zool. 1997 May 1;278(1):37-44. PubMed PMID: 9136145.
18: Meola RW, Dean SR, Meola SM, Sittertz-Bhatkar H, Schenker R. Effect of lufenuron on the chorionic and cuticular structure of unhatched larval Ctenocephalides felis (Siphonaptera: Pulicidae). J Med Entomol. 1999 Jan;36(1):92-100. PubMed PMID: 10071499.
19: Correia AA, Wanderley-Teixeira V, Teixeira AA, Oliveira JV, Gonçalves GG, Cavalcanti MG, Brayner FA, Alves LC. Microscopic analysis of Spodoptera frugiperda (Lepidoptera: Noctuidae) embryonic development before and after treatment with azadirachtin, lufenuron, and deltamethrin. J Econ Entomol. 2013 Apr;106(2):747-55. PubMed PMID: 23786063.
20: Bowman DD, Legg W, Stansfield DG. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired trichuriasis vulpis infections in dogs. Vet Ther. 2002 Fall;3(3):286-9. PubMed PMID: 12447836.

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